molecular formula C19H15N3O5 B11995090 N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide

N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide

Cat. No.: B11995090
M. Wt: 365.3 g/mol
InChI Key: QYSYUHFQYVQLGO-UHFFFAOYSA-N
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Description

N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide is a complex organic compound with a unique structure that includes a nitroaniline group, a phenylethyl group, and a furamide group

Preparation Methods

The synthesis of N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to form 4-nitroaniline.

    Coupling Reaction: The 4-nitroaniline is then coupled with a phenylacetic acid derivative to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide can be compared with similar compounds such as:

    N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]benzamide: This compound has a similar structure but with a benzamide group instead of a furamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H15N3O5/c23-17(13-5-2-1-3-6-13)18(21-19(24)16-7-4-12-27-16)20-14-8-10-15(11-9-14)22(25)26/h1-12,18,20H,(H,21,24)

InChI Key

QYSYUHFQYVQLGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3

Origin of Product

United States

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